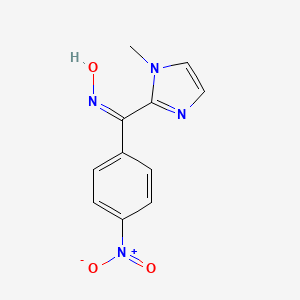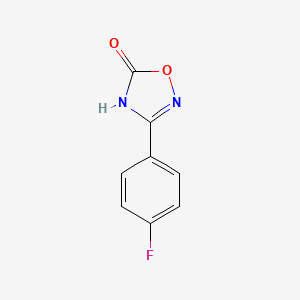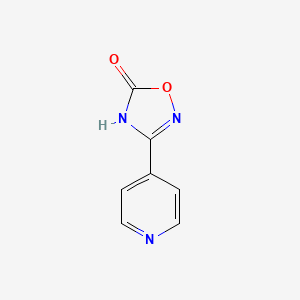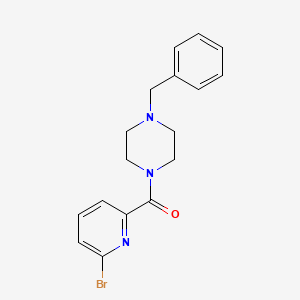
(Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime
Descripción general
Descripción
(Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime, also known as MINO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MINO is a member of the oxime family, which is known for its ability to bind to and inhibit enzymes. In
Aplicaciones Científicas De Investigación
Interaction with Nitrosochlorides
- The interaction of nitrosochlorides based on 2-alkylidene adamantanes and 1H-azoles produced α-azolyl oximes of the adamantane series. This reaction is significant as a conjugated 1,4-addition to in situ generated nitrosoalkenes acting as Michael acceptors (Krasnikov et al., 2014).
Zinc Coordination Polymer
- A study synthesized and characterized a zinc coordination polymer using a compound similar to (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime. This polymer has potential applications in materials science (Yang et al., 2018).
Antibacterial Properties
- A novel series of compounds related to (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime were synthesized and showed promising antibacterial activity. This suggests potential applications in developing new antibiotics (Chandra et al., 2020).
Spectroscopic Analysis
- Spectroscopic characterization of new alkyl-oximes, derived from a similar chemical structure, provided insights into their structural properties. This is crucial for understanding the chemical behavior and potential applications of these compounds (Sánchez-Pavón et al., 2020).
Tetrazolyl Oximes Synthesis
- A novel multicomponent reaction was developed to synthesize tetrazolyl oximes, highlighting the versatility of these compounds in chemical synthesis (Giustiniano et al., 2017).
Optical Properties of Polymers
- Research into novel poly(amide-ether)s bearing imidazole pendants, related to the chemical structure of interest, provided insights into their physical and optical properties, indicating potential applications in materials science and engineering (Ghaemy et al., 2013).
Mecanismo De Acción
Target of Action
Oximes are known to interact with acetylcholinesterase (ache), a key enzyme involved in nerve signal transmission .
Mode of Action
Oximes, such as the compound , are known to react with aldehydes and ketones to form imines . This reaction is essentially irreversible as the adduct dehydrates . The oxime might interact with its target, such as AChE, leading to changes in the target’s function.
Biochemical Pathways
Oximes are known to play a role in the reactivation of ache inhibited by nerve agents . This suggests that the compound could potentially influence cholinergic signaling pathways.
Pharmacokinetics
A study on brominated oximes showed interesting cns distribution and significant reactivation effectiveness in blood , which might suggest similar properties for this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of oximes . .
Propiedades
IUPAC Name |
(NZ)-N-[(1-methylimidazol-2-yl)-(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-14-7-6-12-11(14)10(13-16)8-2-4-9(5-3-8)15(17)18/h2-7,16H,1H3/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIBGGMSWQPDE-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)
![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)
![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)


![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)


![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)